1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one
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Overview
Description
1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one is a complex organic compound featuring a benzothiazole core linked to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one typically involves the condensation of 2-aminobenzothiazole with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in the development of anti-inflammatory and anticancer agents due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-{2-[(4-Nitrophenyl)methyl]-1,3-thiazol-3(2H)-yl}ethan-1-one
- 1-{2-[(4-Nitrophenyl)methyl]-1,3-oxazol-3(2H)-yl}ethan-1-one
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring, where benzothiazole is replaced by thiazole or oxazole.
- Biological Activity: While all these compounds exhibit antimicrobial properties, the benzothiazole derivative often shows higher potency due to its enhanced stability and ability to interact with biological targets.
- Applications: The benzothiazole derivative is more versatile, with applications spanning medicinal chemistry, material science, and industrial chemistry .
This comprehensive overview highlights the significance of 1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a valuable compound for further research and development.
Properties
CAS No. |
823801-94-1 |
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Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[2-[(4-nitrophenyl)methyl]-2H-1,3-benzothiazol-3-yl]ethanone |
InChI |
InChI=1S/C16H14N2O3S/c1-11(19)17-14-4-2-3-5-15(14)22-16(17)10-12-6-8-13(9-7-12)18(20)21/h2-9,16H,10H2,1H3 |
InChI Key |
GPAZPXJHYCRKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(SC2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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